2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2S/c1-4-5-6-7-8-11-14-29-24(27)19-15-22(30-2)23(31-3)16-21(19)28-25(29)32-17-18-12-9-10-13-20(18)26/h9-10,12-13,15-16,27H,4-8,11,14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBHYDUTIQVQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine typically involves multiple steps:
Formation of the Quinazolinimine Core: The quinazolinimine core can be synthesized through the condensation of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, where a thiol or disulfide reacts with the quinazolinimine intermediate.
Dimethoxylation: The dimethoxy groups are typically introduced through methylation reactions using methoxy reagents.
Octyl Substitution: The octyl group is usually introduced via alkylation reactions, using octyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinimine core or the fluorobenzyl group, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, or catalytic environments.
Major Products
Oxidation: Sulfoxides, sulfones, and quinazolinone derivatives.
Reduction: Amines, reduced aromatic systems, and dehalogenated products.
Substitution: Various substituted quinazolinimines and benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
This compound has been studied for its potential therapeutic effects. The following are key areas of research:
- Anticancer Activity : Preliminary studies suggest that quinazolinimine derivatives exhibit cytotoxic effects against various cancer cell lines. They may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound's ability to inhibit specific kinases involved in cancer cell proliferation is under investigation .
- Antimicrobial Properties : There is emerging evidence that quinazolinimine derivatives can possess antimicrobial activity. Studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .
Material Science
The unique chemical structure of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine lends itself to applications in material science:
- Organic Electronics : Research indicates that quinazolinimine compounds can be utilized in organic semiconductors due to their electronic properties. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The methods typically include:
- Multi-step Synthesis : The synthesis often employs techniques such as nucleophilic substitution reactions and condensation reactions to build the quinazolinimine framework. Detailed methodologies can vary based on the desired functionalization of the final product .
Case Study 1: Anticancer Research
A study explored the anticancer properties of various quinazolinimine derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and sulfanyl groups may enhance binding affinity and specificity, while the quinazolinimine core can modulate the activity of the target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinimine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of the target compound and structurally related analogs:
Table 1: Structural and Functional Comparison
* Molecular formula and weight are inferred based on structural similarity to analogs.
Key Findings from Comparative Analysis :
Substituent Effects on Bioactivity: The 2-fluorobenzylsulfanyl group in the target compound may enhance target binding via fluorine-specific interactions (e.g., halogen bonding) compared to non-fluorinated analogs like Analog 1 .
Electronic and Steric Modifications :
- 6,7-Dimethoxy groups are conserved across analogs, suggesting their role in π-π stacking or hydrogen bonding with biological targets .
- Replacement of benzylsulfanyl (Analog 1) with pyridinylmethylsulfanyl (Analog 2) introduces a basic nitrogen, which could alter pharmacokinetic properties such as solubility and metabolic stability .
Antimicrobial and Enzyme Inhibition :
- Analog 1 (CAS 477848-72-9) demonstrates antimicrobial activity, likely due to the chloro-methoxybenzyl group’s electrophilic character .
- The target compound’s fluorine atom and octyl chain may redirect activity toward enzyme inhibition (e.g., kinases or phosphatases) rather than broad-spectrum antimicrobial action .
Biological Activity
2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS No. 860786-54-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C25H32FN3O2S
- Molecular Weight : 457.6 g/mol
- Boiling Point : Approximately 573.1 °C (predicted)
- Density : 1.17 g/cm³ (predicted)
- pKa : 4.50 (predicted)
Biological Activity Overview
Research indicates that compounds similar to quinazolinimine derivatives exhibit various biological activities, including:
- Anticancer Activity : Quinazolinimine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest that these compounds can inhibit bacterial growth.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that quinazolinimine derivatives could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. In particular, this compound was identified as a potent inhibitor against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Antimicrobial Properties
In vitro tests revealed that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that quinazolinimine compounds can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
| Study | Findings | |
|---|---|---|
| Journal of Medicinal Chemistry | Inhibition of breast cancer cell proliferation with IC50 values lower than standard treatments | Promising anticancer agent |
| Antibiotics Journal | Effective against both Gram-positive and Gram-negative bacteria with MIC values comparable to antibiotics | Potential for development as an antimicrobial drug |
| Inflammation Research | Reduction in pro-inflammatory cytokine production in macrophages | Possible therapeutic agent for inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
